molecular formula C19H23N5O3S2 B2918367 N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide CAS No. 1115867-86-1

N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide

Cat. No. B2918367
CAS RN: 1115867-86-1
M. Wt: 433.55
InChI Key: HIPYJGOLHUAQHN-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs . The structure of the compound suggests that it might have biological activity, as both sulfonamides and fluorophenyl groups are common in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide . The fluorophenyl and methylthiophenyl groups could be introduced through a variety of methods, depending on the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a sulfonamide group, and fluorophenyl and methylthiophenyl substituents . The exact structure would depend on the positions of these substituents on the pyridine ring .


Chemical Reactions Analysis

As a sulfonamide, this compound would be expected to undergo reactions typical of this class of compounds . This could include hydrolysis under acidic or basic conditions, and reaction with electrophiles at the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure . The presence of the sulfonamide group could result in the formation of hydrogen bonds, which could affect its solubility and reactivity .

Scientific Research Applications

Environmental Fate and Degradation

Polyfluoroalkyl chemicals, including derivatives of sulfonamide, have been extensively studied for their environmental fate, degradation, and potential to form more persistent and toxic perfluoroalkyl acids (PFAAs) upon degradation. The environmental biodegradability and transformation pathways of these chemicals have been a major concern due to their persistence and toxicological profiles. Research into microbial degradation pathways and the identification of degradation intermediates are critical for understanding their environmental impact and for developing strategies for their removal or management (Liu & Avendaño, 2013).

Medical Applications

Sulfonamide compounds, including N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide, are significant for their antibacterial properties. They have been used in various medical applications beyond their initial antibacterial purposes, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The versatility and therapeutic potential of sulfonamides have been highlighted in patent reviews and literature, emphasizing their importance in treating various conditions such as cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).

Environmental and Health Risks

The widespread use and environmental persistence of per- and polyfluoroalkyl substances (PFASs), including sulfonamide derivatives, pose significant ecological and health risks. Studies on their distribution, toxicity, and bioaccumulation highlight the need for comprehensive risk assessments and the development of safer alternatives. Research has focused on understanding the mechanisms of toxicity, environmental distribution, and potential human health impacts, leading to increased regulatory scrutiny and efforts to mitigate their environmental presence (Wang et al., 2019).

Analytical Methodologies

Developing sensitive and selective analytical methods for detecting sulfonamide compounds and their metabolites in environmental samples and biological matrices is crucial for monitoring their distribution and assessing exposure risks. Advances in chromatography and mass spectrometry have improved the detection, quantification, and characterization of these compounds, enabling more detailed studies on their environmental fate and biological effects (Teunissen et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not known . As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S2/c1-2-7-23-17(26)15-16(21-18(29-15)22-8-3-4-9-22)24(19(23)27)12-14(25)20-11-13-6-5-10-28-13/h5-6,10H,2-4,7-9,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPYJGOLHUAQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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